REACTION_SMILES
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[CH3:27][C:28](=[O:29])[O-:30].[CH3:33][C:34](=[O:35])[CH3:36].[Cl-:31].[ClH:15].[N:1]([O-:2])=[O:3].[NH2:5][c:6]1[cH:7][cH:8][c:9]([C:12]([CH3:13])=[O:14])[cH:10][cH:11]1.[Na+:26].[Na+:4].[OH2:32].[s:16]1[c:17]([CH:21]=[CH:22][C:23]([OH:24])=[O:25])[cH:18][cH:19][cH:20]1>>[c:6]1([CH:22]=[CH:21][c:17]2[s:16][cH:20][cH:19][cH:18]2)[cH:7][cH:8][c:9]([C:12]([CH3:13])=[O:14])[cH:10][cH:11]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)[O-]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)=O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Cl-]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=N[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)c1ccc(N)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)C=Cc1cccs1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)c1ccc(C=Cc2cccs2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |